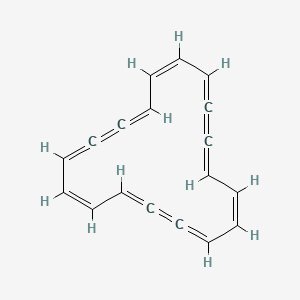![molecular formula C18H41NO6Si3 B579748 TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me CAS No. 18434-96-3](/img/structure/B579748.png)
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me is a complex chemical structure that includes multiple trimethylsilyl (TMS) groups attached to a glucosamine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me typically involves the protection of hydroxyl groups on the glucosamine molecule with trimethylsilyl groups. This can be achieved through the reaction of glucosamine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the TMS groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving glucosamine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism by which TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me exerts its effects involves its interaction with specific molecular targets and pathways. The TMS groups can influence the compound’s reactivity and stability, while the glucosamine moiety can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical processes, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
TMS-protected glucose derivatives: Similar in structure but with glucose instead of glucosamine.
TMS-protected galactosamine derivatives: Similar but with galactosamine instead of glucosamine.
Uniqueness
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: is unique due to the specific arrangement of TMS groups and the presence of the glucosamine moiety
属性
CAS 编号 |
18434-96-3 |
|---|---|
分子式 |
C18H41NO6Si3 |
分子量 |
451.782 |
IUPAC 名称 |
N-[(2S,3R,4R,5R,6R)-2-methoxy-4,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H41NO6Si3/c1-13(20)19-15-17(25-28(9,10)11)16(24-27(6,7)8)14(23-18(15)21-2)12-22-26(3,4)5/h14-18H,12H2,1-11H3,(H,19,20)/t14-,15-,16-,17-,18+/m1/s1 |
InChI 键 |
LNVMFGHHLTUKSW-ZKXLYKBJSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
同义词 |
Methyl 2-(acetylamino)-3-O,4-O,6-O-tris(trimethylsilyl)-2-deoxy-α-D-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/new.no-structure.jpg)
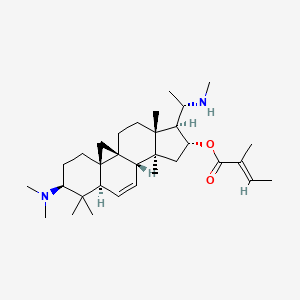
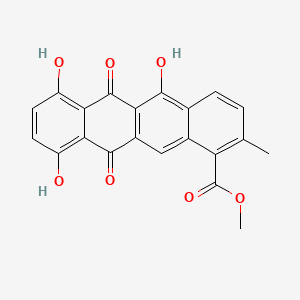
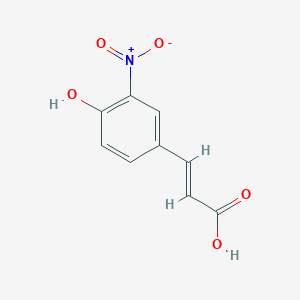
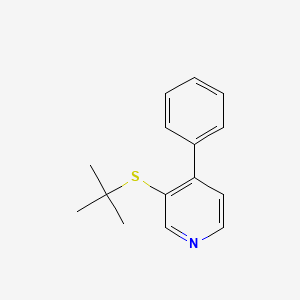
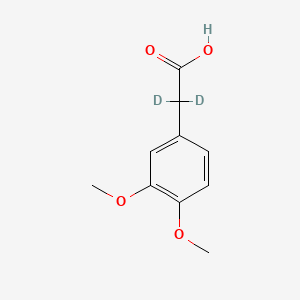
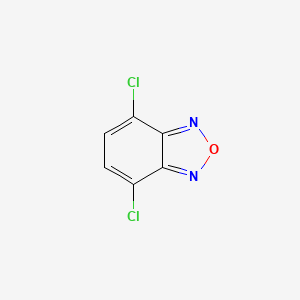
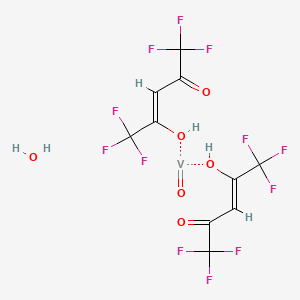

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)
